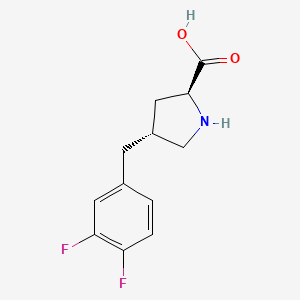
4-氟-2-甲基吡啶
描述
4-Fluoro-2-methylpyridine is a fluorinated heterocyclic compound with the molecular formula C6H6FN. It is a derivative of pyridine, where a fluorine atom is substituted at the fourth position and a methyl group at the second position on the pyridine ring.
科学研究应用
4-Fluoro-2-methylpyridine has several applications in scientific research:
作用机制
Target of Action
4-Fluoro-2-methylpyridine, also known as 2-fluoro-4-picoline, is a fluorinated pyridine that has been used in the synthesis of various biologically active compounds . It has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Mode of Action
The mode of action of 4-Fluoro-2-methylpyridine is primarily through its interaction with its target, the p38α mitogen-activated protein kinase. The compound’s fluorine atom, a strong electron-withdrawing substituent, contributes to its interesting and unusual physical, chemical, and biological properties . This makes fluoropyridines less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
The biochemical pathways affected by 4-Fluoro-2-methylpyridine are those involving the p38α mitogen-activated protein kinase. This kinase modulates cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Pharmacokinetics
The compound’s fluorine atom may influence its pharmacokinetic properties, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .
Result of Action
The result of the action of 4-Fluoro-2-methylpyridine is the inhibition of the p38α mitogen-activated protein kinase, leading to the modulation of various cellular processes . This can have therapeutic implications in the treatment of diseases like rheumatoid arthritis, psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
Action Environment
The action, efficacy, and stability of 4-Fluoro-2-methylpyridine can be influenced by various environmental factors. For instance, the presence of other functional groups in the molecule and the reaction conditions can affect the compound’s reactivity . Furthermore, the compound’s interaction with its target can be influenced by the cellular environment and the presence of other molecules .
生化分析
Biochemical Properties
4-Fluoro-2-methylpyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme p38α mitogen-activated protein kinase, which is a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating a plethora of cellular processes . The fluorine atom in 4-Fluoro-2-methylpyridine enhances its binding affinity to the active site of the enzyme, leading to effective inhibition. This interaction is significant in the context of diseases driven by pro-inflammatory cytokines, such as rheumatoid arthritis and psoriasis .
Cellular Effects
4-Fluoro-2-methylpyridine has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound affects the p38α mitogen-activated protein kinase pathway, which is involved in the regulation of inflammatory responses and stress-induced apoptosis . By inhibiting this pathway, 4-Fluoro-2-methylpyridine can modulate the expression of genes associated with inflammation and cell survival, thereby impacting cellular function and overall cell health.
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-2-methylpyridine involves its binding interactions with biomolecules, particularly enzymes like p38α mitogen-activated protein kinase. The fluorine atom in the compound enhances its binding affinity to the enzyme’s active site, leading to competitive inhibition of adenosine triphosphate binding . This inhibition results in the downregulation of pro-inflammatory cytokines and other signaling molecules, ultimately reducing inflammation and promoting cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-methylpyridine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 4-Fluoro-2-methylpyridine maintains its inhibitory effects on p38α mitogen-activated protein kinase, leading to sustained modulation of cellular functions and gene expression.
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-methylpyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
4-Fluoro-2-methylpyridine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and overall metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, 4-Fluoro-2-methylpyridine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s fluorine atom enhances its lipophilicity, facilitating its passage through cell membranes and accumulation in lipid-rich compartments . This property allows 4-Fluoro-2-methylpyridine to reach its target sites effectively and exert its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Fluoro-2-methylpyridine is influenced by its chemical structure and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with enzymes like p38α mitogen-activated protein kinase . Additionally, post-translational modifications and targeting signals may direct 4-Fluoro-2-methylpyridine to specific organelles, further modulating its activity and function within the cell.
准备方法
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylpyridine can be synthesized through several methods. One common approach involves the fluorination of 2-methylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of 4-fluoro-2-methylpyridine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
化学反应分析
Types of Reactions: 4-Fluoro-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The methyl group can participate in electrophilic substitution reactions, such as nitration or bromination.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.
Electrophilic Substitution: Reagents like nitric acid for nitration or bromine for bromination in solvents like acetic acid.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Products include 4-amino-2-methylpyridine or 4-thio-2-methylpyridine.
Electrophilic Substitution: Products include 4-nitro-2-methylpyridine or 4-bromo-2-methylpyridine.
Oxidation: Products include 4-fluoro-2-methylpyridine N-oxide.
Reduction: Products include 4-fluoro-2-methyl-1,2-dihydropyridine.
相似化合物的比较
- 2-Fluoro-4-methylpyridine
- 2-Fluoro-5-methylpyridine
- 2-Fluoro-6-methylpyridine
- 4-Fluoro-3-methylpyridine
Comparison: 4-Fluoro-2-methylpyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This positioning affects its chemical reactivity and physical properties. Compared to its isomers, 4-fluoro-2-methylpyridine may exhibit different reactivity patterns in nucleophilic and electrophilic substitution reactions due to the electronic and steric effects of the substituents .
属性
IUPAC Name |
4-fluoro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJYGRVERQVBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376480 | |
| Record name | 4-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-16-5 | |
| Record name | 4-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)

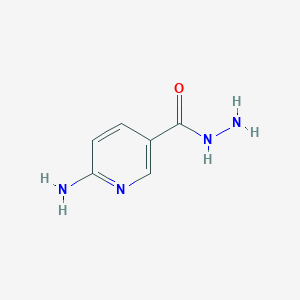

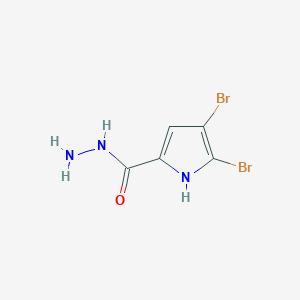
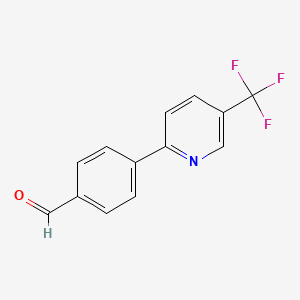

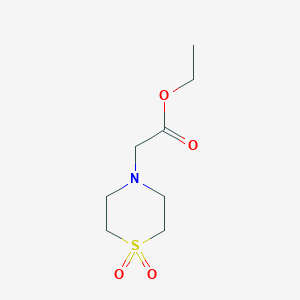
![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)
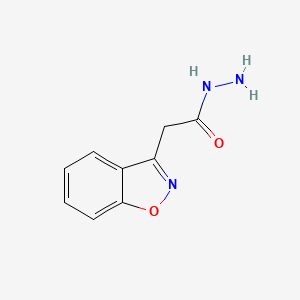
![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)
